molecular formula C17H19N3 B128511 (R)-Mirtazapine CAS No. 61364-37-2

(R)-Mirtazapine

Cat. No. B128511
CAS RN: 61364-37-2
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-INIZCTEOSA-N
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Patent
US07994314B2

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|

Inputs

Step One
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
gave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil

Outcomes

Product
Name
Type
Smiles
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07994314B2

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|

Inputs

Step One
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
gave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil

Outcomes

Product
Name
Type
Smiles
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07994314B2

Procedure details

The crude 10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine obtained (some starting material present) was dissolved in DMF (10 ml). K2CO3 (800 mg) and Kl (500 mg) were added. The mixture was refluxed for 4 hours. Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml) gave after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil.
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8](N(CCCl)C)[C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[CH2:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:21]([O-])([O-])=O.[K+].[K+].[CH3:27][N:28]([CH:30]=O)[CH3:29]>>[CH3:29][N:28]1[CH2:27][CH:8]2[N:7]([C:6]3[N:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH2:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=32)[CH2:21][CH2:30]1 |f:1.2.3|

Inputs

Step One
Name
10,11-dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-yl-(2-chloroethyl)-methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=C1NC(C1=C(C2)C=CC=C1)N(C)CCCl
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
Dilution with water (100 ml) and extraction with dichloromethane (2×100 ml)
CUSTOM
Type
CUSTOM
Details
gave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with Na2SO4 and evaporation crude racemic mirtazapine as an oil

Outcomes

Product
Name
Type
Smiles
CN1CCN2C3=C(C=CC=N3)CC=4C=CC=CC4C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.